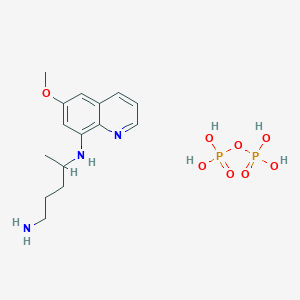
N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Primaquine diphosphate is an antimalarial agent belonging to the 8-aminoquinoline class. It is primarily used to prevent the relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound is also effective in preventing the transmission of Plasmodium falciparum by targeting the gametocytes . Primaquine diphosphate is known for its ability to eliminate hypnozoites, the dormant liver forms of the parasite, thus providing a radical cure for malaria .
Vorbereitungsmethoden
The synthesis of primaquine diphosphate involves several steps. One method includes the reaction of methyl vinyl ketone with nitromethane to prepare 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to produce primaquine, which is then acidified with phosphoric acid to form primaquine diphosphate . Industrial production methods often involve recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Primaquine diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include carboxy-primaquine and primaquine carbamoyl-glucuronide . The compound also undergoes thermal decomposition, which can be studied using techniques like differential scanning calorimetry and thermogravimetry .
Wissenschaftliche Forschungsanwendungen
Primaquine diphosphate has a wide range of scientific research applications. In medicine, it is used to treat and prevent malaria and Pneumocystis pneumonia . It has also been studied for its potential to block vascular leakage by stabilizing endothelial cell junctions . In chemistry, primaquine diphosphate is used in various assays and formulations, including colorimetric microplate-based assays to determine urea synthesis in cell culture . Additionally, it is used in the development of extended-release tablets and targeted drug delivery systems .
Wirkmechanismus
The exact mechanism of action of primaquine diphosphate is not fully understood. it is believed to interfere with the mitochondria of the malaria parasite, disrupting its energy supply and leading to the parasite’s death . Primaquine may also generate reactive oxygen species or interfere with the electron transport chain in the parasite . This compound is effective against both the liver and blood stages of the malaria parasite .
Vergleich Mit ähnlichen Verbindungen
Primaquine diphosphate is often compared with other antimalarial compounds such as tafenoquine and chloroquine. Tafenoquine, like primaquine, is an 8-aminoquinoline and is used for the radical cure of malaria. tafenoquine has a longer half-life and can be administered less frequently . Chloroquine, on the other hand, is primarily used to treat the blood stages of malaria and is often used in combination with primaquine for a more effective treatment . The unique ability of primaquine diphosphate to target hypnozoites and prevent relapse sets it apart from these other compounds .
Eigenschaften
Molekularformel |
C15H25N3O8P2 |
|---|---|
Molekulargewicht |
437.32 g/mol |
IUPAC-Name |
4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate |
InChI |
InChI=1S/C15H21N3O.H4O7P2/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
OFJJGJVDRQTHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



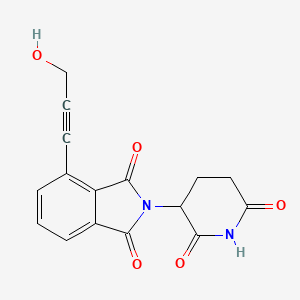
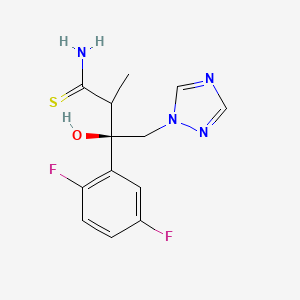
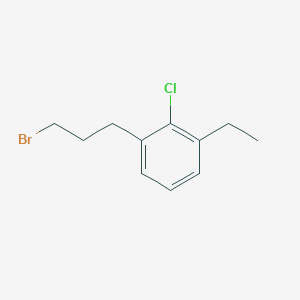
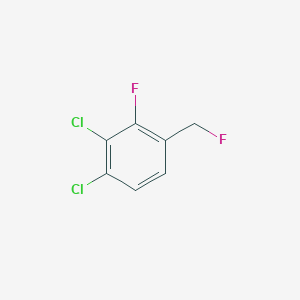
![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)
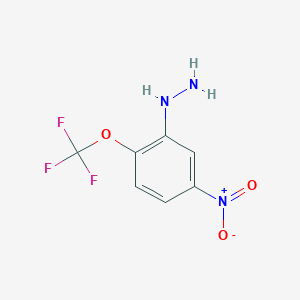
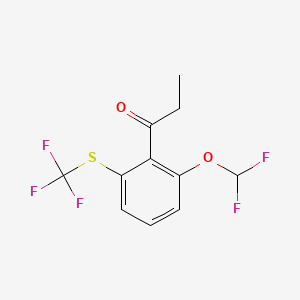
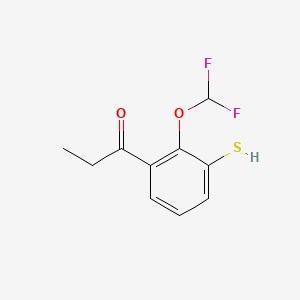
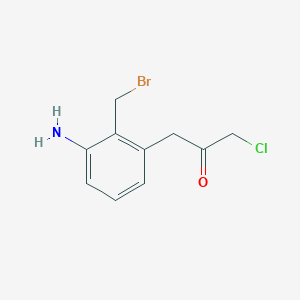
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
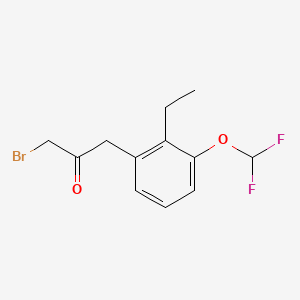
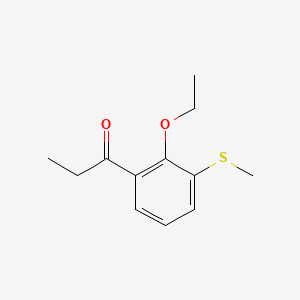
![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)
